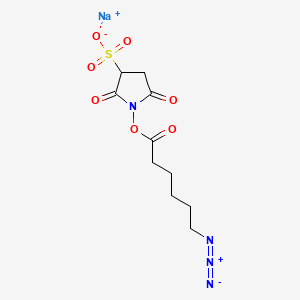
6-Azidohexanoic Acid Sulfo-NHS Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azidohexanoic Acid Sulfo-NHS Ester is a versatile compound widely used in biochemical and molecular biology applications. It is an azido-containing building block that can be used to derivatize primary amines with an azido group via a stable amide bond. This compound is particularly useful for modifying proteins, antibodies, and other amine-containing biopolymers in aqueous media .
Métodos De Preparación
The synthesis of 6-Azidohexanoic Acid Sulfo-NHS Ester involves several steps. Typically, the process begins with the preparation of 6-azidohexanoic acid, which is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the sulfo-NHS ester. The reaction conditions usually involve maintaining a pH of 7-9 and using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial production methods for this compound are similar but often scaled up and optimized for higher yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product.
Análisis De Reacciones Químicas
6-Azidohexanoic Acid Sulfo-NHS Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions with alkynes to form stable triazole linkages. This reaction is typically catalyzed by copper(I) ions.
Amide Bond Formation: The sulfo-NHS ester reacts with primary amines to form stable amide bonds.
Common reagents used in these reactions include copper(I) catalysts for click chemistry and primary amines for amide bond formation. The major products formed are triazole-linked compounds and amide derivatives, respectively.
Aplicaciones Científicas De Investigación
6-Azidohexanoic Acid Sulfo-NHS Ester has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: The compound is employed in the labeling and modification of proteins, antibodies, and other biomolecules.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: The compound is utilized in the production of advanced materials and nanotechnology applications
Mecanismo De Acción
The primary mechanism of action of 6-Azidohexanoic Acid Sulfo-NHS Ester involves the formation of stable amide bonds with primary amines. The sulfo-NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. The azido group can then participate in click chemistry reactions, forming triazole linkages with alkynes .
Comparación Con Compuestos Similares
6-Azidohexanoic Acid Sulfo-NHS Ester is unique due to its water solubility and ability to form stable amide bonds in aqueous media. Similar compounds include:
6-Azidohexanoic Acid: Lacks the sulfo-NHS ester group and is primarily used for click chemistry.
Azidoacetic Acid Sulfo-NHS Ester: Similar in function but has a shorter spacer arm, which may affect its reactivity and application.
These compounds share similar reactivity but differ in their specific applications and structural features.
Propiedades
Fórmula molecular |
C10H13N4NaO7S |
|---|---|
Peso molecular |
356.29 g/mol |
Nombre IUPAC |
sodium;1-(6-azidohexanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C10H14N4O7S.Na/c11-13-12-5-3-1-2-4-9(16)21-14-8(15)6-7(10(14)17)22(18,19)20;/h7H,1-6H2,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
XSBVNGAFUWOQLQ-UHFFFAOYSA-M |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-])S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)


![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)







![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
